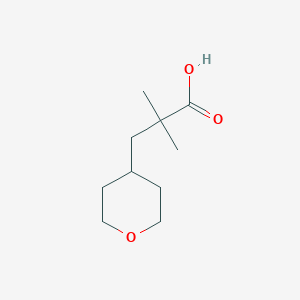

2,2-Dimethyl-3-(oxan-4-yl)propanoic acid

Description

¹H NMR (400 MHz, CDCl₃):

| Signal (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.20 | Singlet | 6H | C2 methyl groups |

| 1.45–1.70 | Multiplet | 4H | Oxan ring C3/C5 protons |

| 2.30 | Triplet | 1H | C3 methine (J = 7.2 Hz) |

| 3.40–3.90 | Multiplet | 4H | Oxan ring C2/C6 protons |

| 11.50 | Broad singlet | 1H | Carboxylic acid proton |

¹³C NMR (100 MHz, CDCl₃):

| Signal (ppm) | Assignment |

|---|---|

| 22.1 | C2 methyl carbons |

| 28.5, 34.7 | Oxan ring C3/C5 |

| 45.8 | C3 methine |

| 67.2, 68.9 | Oxan ring C2/C6 |

| 178.9 | Carboxylic acid carbonyl |

The absence of coupling between the C3 methine and oxan ring protons confirms free rotation around the C3–C4 bond.

Comparative Structural Analysis with Tetrahydro-2H-pyran Derivatives

Key differences between this compound and related derivatives:

The dimethyl groups increase steric bulk, reducing solubility in polar solvents compared to unsubstituted analogs. Additionally, the oxan ring’s chair conformation stabilizes the molecule by positioning the C4 substituent equatorially.

Propriétés

IUPAC Name |

2,2-dimethyl-3-(oxan-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-10(2,9(11)12)7-8-3-5-13-6-4-8/h8H,3-7H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKCURONSSHPOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CCOCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2,2-Dimethyl-3-(oxan-4-yl)propanoic acid is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, drawing from diverse research sources.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a dimethyl group and an oxane ring. Its molecular formula is , and it possesses properties that may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models.

- Anticancer Properties : Preliminary studies suggest potential anticancer activity against several tumor cell lines.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:

- Inhibition of Pro-inflammatory Cytokines : The compound may reduce the production of cytokines such as TNF-α and IL-6.

- Modulation of Cellular Signaling Pathways : It might influence pathways involved in cell proliferation and apoptosis.

Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of the compound using a rat paw edema model. Results indicated a significant reduction in edema compared to control groups, suggesting that this compound may be effective in managing inflammatory conditions.

Anticancer Activity

In vitro assays were conducted on various human cancer cell lines to assess the anticancer potential of the compound. The results demonstrated a range of growth inhibition from 10% to 30% at concentrations around 10 μM. This activity was attributed to the compound's ability to induce apoptosis in cancer cells.

Data Table: Biological Activity Summary

Applications De Recherche Scientifique

Organic Synthesis

2,2-Dimethyl-3-(oxan-4-yl)propanoic acid serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various chemical reactions. Its functional groups allow for diverse reactivity patterns, making it valuable in synthetic chemistry.

Biological Research

Research indicates potential biological activities associated with this compound:

- Antimicrobial Activity: Preliminary studies have shown that derivatives exhibit significant inhibition against specific bacterial strains. This suggests its potential as a lead compound for developing new antimicrobial agents.

- Anti-inflammatory Properties: Evidence points to anti-inflammatory effects that may be beneficial in treating conditions characterized by inflammation.

Pharmaceutical Development

Ongoing research explores the compound's potential as a precursor for pharmaceutical compounds. Its unique structure may provide novel pathways for drug development targeting various diseases.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its applications extend to polymer production and coatings due to its reactivity and stability.

Case Study 1: Antimicrobial Testing

A study assessed various compounds for antimicrobial activity, revealing that derivatives of this compound showed significant inhibition against specific bacterial strains. This highlights its potential as a lead compound for new antimicrobial agents.

Case Study 2: Inhibition of Enzymatic Activity

Research focused on the inhibition of lysosomal phospholipase A (LPLA), where related compounds demonstrated the ability to interfere with lipid metabolism pathways. This suggests that this compound could play a role in modulating lipid-related diseases.

Summary Table of Applications

| Application Area | Specific Use | Potential Benefits |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Versatile reactivity |

| Biological Research | Antimicrobial and anti-inflammatory studies | Development of new therapeutic agents |

| Pharmaceutical Development | Precursor for drug synthesis | Novel treatment pathways |

| Industrial Applications | Production of specialty chemicals | Enhanced material properties |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural differences and physicochemical parameters of analogous propanoic acid derivatives:

Key Observations :

- The oxane ring in the target compound provides a balance between rigidity and polarity, contrasting with the aromatic quinoline () or planar oxazole () systems.

- Fluorination (e.g., in ’s 2-fluoro analog) typically enhances metabolic stability but may reduce solubility compared to the methyl-substituted target compound .

Q & A

Q. What are the optimal synthetic routes for 2,2-Dimethyl-3-(oxan-4-yl)propanoic acid?

The synthesis typically involves multi-step reactions, starting with functionalization of the oxan-4-yl (tetrahydropyran-4-yl) group. For example, tert-butoxycarbonyl (Boc) protection of amino groups in structurally similar compounds (e.g., (2R)-2-{[(tert-Butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid) is used to stabilize intermediates during coupling reactions . Key steps include:

- Oxan-4-yl intermediate preparation : Alkylation or nucleophilic substitution to introduce the tetrahydropyran moiety.

- Carboxylic acid formation : Hydrolysis of ester precursors under acidic or basic conditions.

- Purification : Column chromatography or recrystallization to isolate the product.

Q. Which spectroscopic techniques are recommended for structural characterization?

A combination of NMR (1H, 13C, and 2D-COSY for stereochemistry), IR (to confirm carboxylic acid C=O stretching at ~1700 cm⁻¹), and mass spectrometry (HRMS for molecular ion validation) is essential. Reference data from NIST Standard Reference Database 69 can assist in spectral interpretation . For stereochemical analysis, chiral HPLC or polarimetry may be required .

Q. How should the compound be stored to ensure stability?

Store at -20°C in airtight, light-protected containers. Solubility in polar aprotic solvents like DMSO (10 mM stock solutions) is recommended for biological assays, but avoid repeated freeze-thaw cycles to prevent degradation .

Advanced Research Questions

Q. How can discrepancies in stereochemical outcomes during synthesis be resolved?

Contradictions in stereoselectivity may arise from competing reaction pathways (e.g., SN1 vs. SN2 mechanisms). To address this:

- Use chiral auxiliaries or asymmetric catalysis to enforce stereocontrol.

- Analyze intermediates via NOESY NMR or X-ray crystallography to confirm spatial arrangements .

- Compare experimental optical rotation values with literature data for structurally analogous compounds (e.g., Boc-protected derivatives) .

Q. What experimental designs are suitable for assessing enzyme inhibition by this compound?

- Kinetic assays : Measure IC50 values using fluorogenic substrates or spectrophotometric methods (e.g., NADH depletion in dehydrogenase studies).

- Docking studies : Perform molecular dynamics simulations to predict binding interactions with target enzymes (e.g., cyclooxygenase or proteases).

- Competitive inhibition tests : Use Lineweaver-Burk plots to distinguish between competitive and non-competitive mechanisms .

Q. How can computational methods resolve contradictory data on hydrogen-bonding interactions in dimerization?

Conflicting reports on dimerization (e.g., carboxylic acid dimer stability) can be analyzed using:

- DFT calculations : To model hydrogen-bond strengths and dimer geometries.

- Excess enthalpy measurements : Compare experimental data (e.g., acetic acid-propanoic acid systems) with NRHB (Non-Random Hydrogen Bonding) theoretical models .

Methodological Guidance for Data Analysis

Q. What strategies validate purity in the presence of synthetic byproducts?

- HPLC-DAD/MS : Use reverse-phase C18 columns with UV detection (210–254 nm) and mass fragmentation patterns to identify impurities.

- TGA/DSC : Thermogravimetric analysis detects residual solvents, while differential scanning calorimetry confirms melting-point consistency .

Q. How to design pH-dependent stability studies for this compound?

- Prepare buffered solutions (pH 2–12) and incubate samples at 37°C.

- Monitor degradation via HPLC peak area reduction over time.

- Use Arrhenius plots to extrapolate shelf-life under accelerated conditions (e.g., 40–60°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.